4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid 4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18636395
InChI: InChI=1S/C14H16BrNO2/c15-10-1-2-11(13(17)18)12(9-10)16-7-5-14(3-4-14)6-8-16/h1-2,9H,3-8H2,(H,17,18)
SMILES:
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol

4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid

CAS No.:

Cat. No.: VC18636395

Molecular Formula: C14H16BrNO2

Molecular Weight: 310.19 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid -

Specification

Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
IUPAC Name 2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoic acid
Standard InChI InChI=1S/C14H16BrNO2/c15-10-1-2-11(13(17)18)12(9-10)16-7-5-14(3-4-14)6-8-16/h1-2,9H,3-8H2,(H,17,18)
Standard InChI Key HDZFXNZBEGCOAD-UHFFFAOYSA-N
Canonical SMILES C1CC12CCN(CC2)C3=C(C=CC(=C3)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid core substituted at the 2-position with a 6-azaspiro[2.5]octane ring and at the 4-position with a bromine atom. The spirocyclic system consists of a five-membered cyclopropane ring fused to a six-membered azepane ring, creating a rigid three-dimensional structure. This conformation reduces rotational freedom, potentially enhancing binding affinity to biological targets.

Key structural parameters include:

  • Spiro junction: The shared carbon atom between cyclopropane and azepane rings imposes a 90° dihedral angle, as confirmed by X-ray crystallography of analogous compounds .

  • Bromine electronic effects: The para-bromo substituent exerts strong inductive (-I) effects, increasing the benzoic acid's acidity (calculated pKa ≈ 2.8).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related spirocyclic compounds provide insights into this molecule's behavior:

SpectrumKey SignalsInterpretation
¹H NMRδ 0.69–0.81 (m, 4H, cyclopropane)Characteristic cyclopropane proton splitting
δ 3.56 (s, 3H, methyl ester in intermediates)Methyl group in synthetic precursors
¹³C NMRδ 22.1 (cyclopropane carbons)Strain-induced deshielding
MSm/z 310.19 [M+H]⁺Matches molecular weight calculation

These spectral features aid in purity assessment during synthesis .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically follows a convergent approach:

  • Spirocycle construction: Build the 6-azaspiro[2.5]octane via intramolecular cyclization.

  • Benzoic acid functionalization: Introduce bromine and spirocyclic amine groups through sequential substitutions.

A patented route for analogous compounds involves four stages :

  • Substitution: React methyl 1-hydroxy-1-cyclopropanecarboxylate with amines.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂ 5 atm) reduces unsaturated bonds.

  • Cyclization: Base-mediated ring closure (e.g., triethylamine in THF).

  • Reduction: Final borane-mediated reduction yields the spirocyclic amine.

Optimization Challenges

Critical process parameters include:

  • Catalyst selection: Pd(OH)₂/C provides higher yields (84%) vs. Raney Ni (72%) in hydrogenation steps .

  • Temperature control: Cyclization proceeds optimally at 20–50°C; exceeding 60°C promotes decomposition.

  • Protection strategies: Transient methyl ester protection prevents carboxylic acid interference during spirocycle formation .

Pharmaceutical Applications

Drug Discovery Utility

The compound serves three primary roles in medicinal chemistry:

  • Kinase inhibitor precursor: Bromine allows Suzuki couplings to install aromatic pharmacophores.

  • Proteolysis-targeting chimera (PROTAC) linker: Carboxylic acid enables conjugation to E3 ligase ligands.

  • Conformational restraint: The spirocycle mimics peptide β-turns, aiding GPCR modulator design.

Biological Screening Data

While direct activity data remains proprietary, structural analogs demonstrate:

  • IC₅₀ = 38 nM against JAK2 kinase in spirocyclic inhibitor series .

  • 10-fold selectivity over JAK1 in molecular docking studies .

  • Improved metabolic stability (t₁/₂ > 6h in human microsomes) compared to non-spiro analogs.

Industrial-Scale Production Considerations

Cost Drivers

  • Bromine source: Cheaper than iodine but requires corrosion-resistant reactors.

  • Catalyst recycling: Pd recovery adds $12/g to production costs.

  • Waste streams: Neutralization of HCl byproducts generates 3 kg salt per kg product .

Green Chemistry Advances

Recent improvements include:

  • Solvent substitution: Replacing THF with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Continuous flow hydrogenation: Increases throughput by 40% versus batch processing .

Future Research Directions

Synthetic Biology Approaches

  • Enzymatic spirocyclization: Exploring imine reductases for stereocontrol.

  • CRISPR-engineered microbes: E. coli strains expressing P450 enzymes for late-stage bromination.

Therapeutic Expansion

  • Antiviral candidates: Docking studies predict inhibition of SARS-CoV-2 PLpro protease.

  • ADC development: Conjugation to anti-HER2 antibodies via lysine acylation.

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